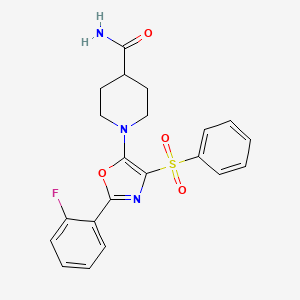
1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide, also known as FPOP, is a chemical compound used in scientific research for studying protein structure and dynamics. FPOP is a covalent labeling reagent that can modify amino acid residues in proteins, allowing researchers to study the structure and function of proteins in greater detail.
作用机制
1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide works by modifying amino acid residues in proteins through a covalent bond. The sulfonyl group of this compound reacts with the thiol group of cysteine residues in proteins, forming a covalent bond. This modification can occur under physiological conditions, allowing researchers to study the protein's structure and function in its native state.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on protein structure and function, making it a valuable tool for studying proteins in their native state. However, this compound can cause oxidative damage to proteins if not used properly, leading to false results. Therefore, it is important to use this compound with caution and follow proper protocols to minimize any potential damage to proteins.
实验室实验的优点和局限性
1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is a covalent labeling reagent that can modify amino acid residues in proteins under physiological conditions, allowing researchers to study the protein's structure and function in its native state. This compound can be used in conjunction with mass spectrometry to identify and quantify the labeled amino acid residues, providing valuable information about the protein's structure and function. However, this compound can cause oxidative damage to proteins if not used properly, leading to false results. Therefore, it is important to use this compound with caution and follow proper protocols to minimize any potential damage to proteins.
未来方向
There are several future directions for 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide research. One direction is to improve the sensitivity and specificity of this compound labeling for certain amino acid residues. Another direction is to develop new methods for analyzing this compound-labeled proteins, such as using cryo-electron microscopy to visualize protein structures at high resolution. Additionally, this compound could be used to study the effects of post-translational modifications on protein structure and function, providing valuable insights into the regulation of cellular processes.
合成方法
The synthesis of 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide involves several steps. First, 2-fluoro-4-nitrophenylsulfone is reacted with 2-aminophenol to form 2-(2-fluorophenyl)-4-nitrophenol. This compound is then reacted with piperidine-4-carboxylic acid to form 1-(2-(2-fluorophenyl)-4-nitrophenyl)piperidine-4-carboxamide. Finally, this compound is reduced with sodium dithionite to form this compound, or this compound.
科学研究应用
1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide is used in scientific research to study protein structure and dynamics. It is a covalent labeling reagent that can modify amino acid residues in proteins, allowing researchers to study the structure and function of proteins in greater detail. This compound can be used in conjunction with mass spectrometry to identify and quantify the labeled amino acid residues, providing valuable information about the protein's structure and function.
属性
IUPAC Name |
1-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c22-17-9-5-4-8-16(17)19-24-20(30(27,28)15-6-2-1-3-7-15)21(29-19)25-12-10-14(11-13-25)18(23)26/h1-9,14H,10-13H2,(H2,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPWTBDSIVDELF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2392160.png)
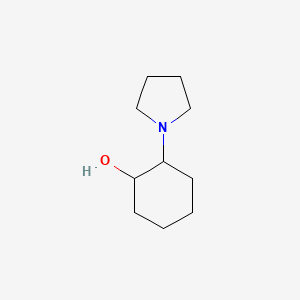
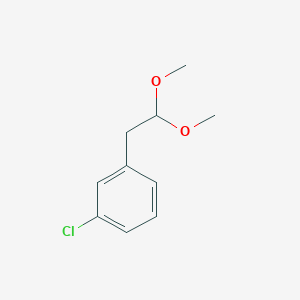

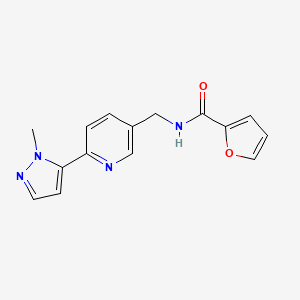

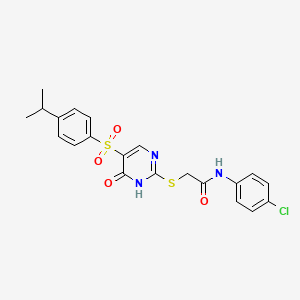

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2392171.png)
![5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid](/img/structure/B2392172.png)
![4-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2392173.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2392179.png)
![Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2392180.png)
![2-Cyano-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride](/img/structure/B2392181.png)
